sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate
CAS No.: 2866306-95-6
Cat. No.: VC12003558
Molecular Formula: C7H14NaO5PS
Molecular Weight: 264.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866306-95-6 |
|---|---|
| Molecular Formula | C7H14NaO5PS |
| Molecular Weight | 264.21 g/mol |
| IUPAC Name | sodium;1-diethoxyphosphorylcyclopropane-1-sulfinate |
| Standard InChI | InChI=1S/C7H15O5PS.Na/c1-3-11-13(8,12-4-2)7(5-6-7)14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | IFWNLCWXVZEZTC-UHFFFAOYSA-M |
| SMILES | CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+] |
| Canonical SMILES | CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a cyclopropane ring fused to both a sulfinate group (–SO₂⁻Na⁺) and a diethoxyphosphoryl moiety (–PO(OEt)₂). This combination creates a sterically strained system with distinct electronic properties:
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Cyclopropane ring: The 60° bond angles induce significant ring strain, enhancing reactivity in ring-opening or functionalization reactions .
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Sulfinate group: The –SO₂⁻Na⁺ moiety acts as a nucleophile or radical precursor, enabling S–S, N–S, and C–S bond-forming reactions .
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Diethoxyphosphoryl group: This electron-withdrawing group modulates electronic density and may participate in phosphorylation or coordination chemistry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2866306-95-6 |
| Molecular Formula | C₇H₁₄NaO₅PS |
| Molecular Weight | 264.21 g/mol |
| Key Functional Groups | Cyclopropane, sulfinate, phosphoryl |
| Research Status | Preclinical (non-human/veterinary) |
Synthesis and Preparation
General Sulfinate Synthesis Pathways
While no explicit protocol exists for this compound, sulfinate salts are typically synthesized via:
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Sulfinic acid neutralization: Reaction of cyclopropanesulfinic acid with sodium hydroxide.
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SO₂ insertion: Using sulfur dioxide surrogates like DABSO (DABCO·SO₂) with organometallic reagents (e.g., Grignard or organozinc compounds) . For cyclopropane derivatives, pre-formed cyclopropanemagnesium bromides could trap SO₂ to form the sulfinate .
Table 2: Hypothetical Synthesis Route
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Cyclopropane ring formation | Simmons-Smith reaction |
| 2 | Sulfinate incorporation | DABSO, organometallic reagent |
| 3 | Phosphorylation | POCl₃, ethanol, base |
Reactivity and Applications
Sulfinate-Driven Reactions
The sulfinate group enables diverse transformations:
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Sulfonylation: Reaction with alkyl halides (R–X) to form sulfones (R–SO₂–cyclopropyl) .
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Radical pathways: Under oxidative conditions (e.g., peroxides), sulfinate salts generate sulfonyl radicals for C–H functionalization .
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Cross-coupling: Palladium-catalyzed reactions with aryl halides yield biaryl sulfones .
Cyclopropane Ring Utilization
The strained cyclopropane ring participates in:
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Ring-opening polymerization: Potential for creating rigid polymers or dendrimers .
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Diradical intermediates: Thermal or photochemical cleavage to form 1,3-diradicals for [2+1] cycloadditions .
Phosphoryl Group Reactivity
The –PO(OEt)₂ group contributes to:
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Ligand design: Coordination to transition metals (e.g., Pd, Cu) in catalytic systems.
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Phosphorylation reactions: Transfer of the phosphoryl group to nucleophiles (e.g., alcohols, amines).
| Industry | Application | Mechanism |
|---|---|---|
| Pharmaceuticals | Prodrug synthesis | Sulfinate as a leaving group |
| Materials Science | Metal-organic frameworks (MOFs) | Phosphoryl-metal coordination |
| Agrochemistry | Sulfone-based pesticides | Radical-mediated C–S bond formation |
Future Research Directions
Unresolved Challenges
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Stereoselective synthesis: Controlling configuration at the cyclopropane ring and phosphoryl center .
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Stability studies: Degradation kinetics under physiological conditions for biomedical applications .
Emerging Opportunities
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